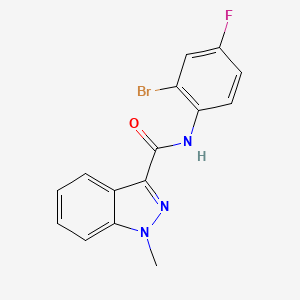![molecular formula C17H22N2O3 B6506527 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide CAS No. 1421526-81-9](/img/structure/B6506527.png)
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide is an organic compound with a complex structure that includes a benzamide core linked to a butynamido group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(3,3-dimethylbutanamido)but-2-yn-1-ol. This intermediate is then reacted with 2-hydroxybenzamide under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe or KOtBu in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-butynyl p-toluenesulfonate: Similar in structure but with a different functional group, leading to different reactivity and applications.
2,3-dimethoxybenzamide: Shares the benzamide core but has different substituents, affecting its chemical properties and uses
Properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)12-15(20)19-10-6-7-11-22-14-9-5-4-8-13(14)16(18)21/h4-5,8-9H,10-12H2,1-3H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALMUWQQRWBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate](/img/structure/B6506453.png)
![4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methanesulfonylphenyl)butanamide](/img/structure/B6506470.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6506483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506491.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6506503.png)
![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide](/img/structure/B6506516.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide](/img/structure/B6506521.png)
![2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide](/img/structure/B6506543.png)
